Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate
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Overview
Description
Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which includes a quinazoline core with dichloro and sulphonate functional groups. It is known for its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by chlorination and sulphonation steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to ensure the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline compounds.
Scientific Research Applications
Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, leading to changes in cellular processes. For example, it may inhibit DNA synthesis in microbial cells, leading to their death, or it may interfere with cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sodium dichloroisocyanurate: Used as a disinfectant and sanitizer.
Tetralin: Used as a solvent and in the production of synthetic resins.
1,3-Dichloro-1,3,5-triazine-2,4,6-trione: Used in the synthesis of herbicides and disinfectants.
Uniqueness
Sodium 1,3-dichloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline-6-sulphonate is unique due to its specific quinazoline core structure and the presence of both dichloro and sulphonate groups. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
78278-06-5 |
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Molecular Formula |
C8H3Cl2N2NaO5S |
Molecular Weight |
333.08 g/mol |
IUPAC Name |
sodium;1,3-dichloro-2,4-dioxoquinazoline-6-sulfonate |
InChI |
InChI=1S/C8H4Cl2N2O5S.Na/c9-11-6-2-1-4(18(15,16)17)3-5(6)7(13)12(10)8(11)14;/h1-3H,(H,15,16,17);/q;+1/p-1 |
InChI Key |
SJDGLZCXJZAMFS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)N(C(=O)N2Cl)Cl.[Na+] |
Origin of Product |
United States |
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